Triethyltin bromide is a highly specialized organotin halide characterized by a central tin atom bonded to three ethyl groups and one bromide ligand. In industrial and advanced laboratory settings, it is primarily procured as a potent organometallic reagent, a halide donor in coordination polymerization, and a transmetalation precursor. Exhibiting a density of 1.63 g/mL and a boiling point of 222-224 °C, it presents a distinct physical and reactivity profile compared to other alkyltin halides. Its specific structural geometry and leaving group dynamics make it a critical material for synthesizing complex organic architectures and formulating high-performance Ziegler-Natta catalyst systems for elastomer production [1].
Substituting triethyltin bromide with closely related analogs like triethyltin chloride or tributyltin bromide fundamentally alters reaction kinetics, thermal processing windows, and process yields. Replacing the bromide ligand with a chloride reduces the leaving group ability, which can stall transmetalation steps in palladium-catalyzed cross-couplings and alter the halogenation rate during catalyst activation . Conversely, substituting the ethyl groups with bulky butyl chains (as in tributyltin bromide) introduces significant steric hindrance, modifying the coordination environment of the tin center and potentially reducing the cis-1,4 linkage specificity in diene polymerization [1]. Consequently, exact procurement of the bromide derivative is essential for maintaining established catalytic performance and downstream separation efficiency.
Triethyltin bromide exhibits a boiling point of 222-224 °C, which is significantly higher than that of its closest analog, triethyltin chloride (208-210 °C) [1]. This difference allows for higher temperature processing without the need for pressurized vessels.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 222-224 °C |
| Comparator Or Baseline | Triethyltin chloride (208-210 °C) |
| Quantified Difference | ~14 °C higher boiling point for the bromide derivative |
| Conditions | Standard atmospheric pressure (760 mmHg) |
The higher boiling point expands the thermal window for high-temperature reflux reactions and slightly mitigates hazardous vapor generation at ambient conditions.
During aqueous workups, the density of the organotin reagent dictates the speed and clarity of phase separation. Triethyltin bromide possesses a density of 1.63 g/mL , whereas tributyltin bromide is significantly lighter at approximately 1.34 g/mL .
| Evidence Dimension | Liquid Density |
| Target Compound Data | 1.63 g/mL |
| Comparator Or Baseline | Tributyltin bromide (~1.34 g/mL) |
| Quantified Difference | 0.29 g/mL higher density for triethyltin bromide |
| Conditions | Aqueous workup and liquid-liquid extraction at 25 °C |
The significantly higher density ensures rapid, distinct phase separation from aqueous layers, streamlining industrial downstream purification workflows.
In the formulation of neodymium-based catalysts for polydiene synthesis, the steric bulk of the organometallic halide donor influences the active site geometry. Triethyltin bromide features shorter ethyl chains compared to the bulky butyl chains of tributyltin bromide, altering the coordination dynamics during catalyst aging [1].
| Evidence Dimension | Alkyl chain steric bulk |
| Target Compound Data | Ethyl groups (low steric volume) |
| Comparator Or Baseline | Tributyltin bromide (Butyl groups, high steric volume) |
| Quantified Difference | Reduced steric volume around the tin center |
| Conditions | Utilization as an organometallic halide donor in neodymium-based Ziegler-Natta catalyst systems |
The precise steric profile of the ethyl groups ensures optimal catalyst activation, directly impacting the microstructural control (cis-1,4 content) of the resulting elastomer.
For organolithium preparation and Stille-type cross-couplings, the halide ligand must readily dissociate. The bromide ligand in triethyltin bromide provides a weaker Sn-X bond compared to the chloride in triethyltin chloride, generally yielding faster oxidative addition and transmetalation rates .
| Evidence Dimension | Halide leaving group reactivity |
| Target Compound Data | Bromide ligand (weaker Sn-X bond) |
| Comparator Or Baseline | Triethyltin chloride (Chloride ligand, stronger Sn-X bond) |
| Quantified Difference | Higher transmetalation reaction rates |
| Conditions | Palladium-catalyzed cross-coupling reactions and organolithium preparation |
Buyers synthesizing complex pharmaceuticals require the optimal balance of reactivity, where bromide outperforms chloride without the severe instability of iodides.
Deployed as a critical organometallic halide donor in neodymium-based Ziegler-Natta catalyst systems to produce high-cis-1,4-polydienes for advanced tire manufacturing, where its specific steric profile outperforms bulkier analogs [1].
Utilized as a highly reactive transmetalation reagent for synthesizing conjugated polymers and complex biaryls where triethyltin chloride exhibits insufficient leaving-group reactivity .
Sourced for the efficient preparation of specialized organolithium compounds via transmetalation, benefiting directly from the superior leaving group dynamics of the bromide ligand.
Procured for specialized in vivo and in vitro models to study myelin edema and CNS disruption, leveraging its specific toxicological profile which differs mechanistically from immunotoxic tributyltin compounds[2].
Acute Toxic;Environmental Hazard